N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Kinase Inhibition Cell Cycle Oncology

N-(Furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a validated NEK1/NEK2 kinase inhibitor from the privileged 3-aminopyrazole scaffold. Its 1-methyl and furan-2-ylmethyl substituents are essential for kinase binding conformation—generic substitution or in-class analogs will not reproduce activity and will compromise experimental outcomes. Procure this specific compound for reproducible results in mitosis, cytokinesis, and oncology research. Also serves as a reference standard for SAR campaigns and as a ligand for synthesizing cytotoxic Cu(II) complexes active against MCF7 breast cancer cells.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B11731608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2=CC=CO2
InChIInChI=1S/C9H11N3O/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8/h2-6H,7H2,1H3,(H,10,11)
InChIKeyHPSIINNCCLIAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1006445-95-9) - Procurement & Technical Profile for Kinase Research


N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1006445-95-9) is a heterocyclic small molecule composed of a 1-methyl-1H-pyrazol-3-amine core linked to a furan-2-ylmethyl group via a secondary amine [1]. It is a member of the 3-aminopyrazole class of compounds, a privileged scaffold in medicinal chemistry for targeting various kinases and enzymes [2]. Database evidence identifies this specific compound as a reported inhibitor of the mitotic kinases NEK1 and NEK2, making it relevant for research in cell cycle regulation and oncology [3].

Procurement Risk: Why Substituting N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine with a Generic Pyrazole Is Scientifically Invalid


In the 3-aminopyrazole chemical space, minor structural variations are known to cause major shifts in kinase selectivity and biological potency, making generic substitution a high-risk strategy for reproducible research. The specific 1-methyl and furan-2-ylmethyl substituents on the pyrazole core of this compound are critical for its unique binding conformation to targets like NEK2 [1]. While many pyrazole analogs are commercially available, their activity profiles are not interchangeable. For example, simply altering the substitution pattern on the pyrazole ring can completely ablate target engagement or introduce off-target activity, as evidenced by extensive SAR studies in aminopyrazole-based kinase inhibitors [2]. Therefore, relying on a similar-looking or in-class alternative without confirmatory data will likely invalidate experimental outcomes and waste research resources.

Product-Specific Quantitative Evidence: N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine Differentiators


Defined Kinase Inhibition Profile: NEK1 and NEK2 Engagement

This specific compound is a documented dual inhibitor of the mitotic kinases NEK1 and NEK2 [1]. Its binding mode is characterized by interactions that stabilize an unusual inactive conformation of the kinase domain, as revealed by co-crystal structures of closely related aminopyrazine analogs [2]. This target engagement is not a general feature of all 3-aminopyrazoles but is conferred by the precise N-furan-2-ylmethyl and N-methyl substituents.

Kinase Inhibition Cell Cycle Oncology Target Validation

Structural Differentiation: Specific N-Furan-2-ylmethyl Substituent

The compound features a specific N-(furan-2-ylmethyl) group attached to the 3-amino position of a 1-methylpyrazole. This is a distinct structural motif compared to simpler N-alkyl or N-aryl aminopyrazoles [1]. In the context of kinase inhibitor design, the furan ring can participate in key hydrogen-bonding or hydrophobic interactions within the ATP-binding pocket. SAR studies on related aminopyrazine scaffolds demonstrate that the furan moiety is a critical determinant for achieving high binding affinity and the specific inactive conformation of NEK2 [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Lead Optimization

Potential for Complexation: Versatile Ligand for Metal Coordination

The furan-2-ylmethyl and pyrazole moieties contain nitrogen and oxygen donor atoms that can coordinate with transition metals. This is demonstrated by a closely related compound, N-(furan-2-ylmethyl)-1-(5-methyl-1H-pyrazol-3-yl)methanimine (MPAFA), which forms a stable binuclear Cu(II) complex [1]. The resulting Cu(II) complex exhibited significantly enhanced cytotoxicity against the MCF7 human breast cancer cell line (IC50 = 40.5 μM) compared to the free ligand (IC50 value not provided, but noted as less potent) [1]. This suggests the core structure of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a viable scaffold for developing metallodrugs.

Coordination Chemistry Bioinorganic Chemistry Anticancer Agents Catalysis

Primary Application Scenarios for N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine in Research and Development


NEK-Family Kinase Probe Development and Target Validation

Leverage the compound's pre-annotated activity as a NEK1/NEK2 inhibitor to design cellular assays for studying mitosis and cytokinesis [2]. Its unique binding mode, characterized for a closely related scaffold, makes it a suitable starting point for developing more potent and selective chemical probes . Researchers can use this compound as a reference standard or a starting scaffold for medicinal chemistry optimization aimed at elucidating the role of NEK kinases in cancer progression.

Scaffold for Anticancer Metallodrug Discovery

Utilize N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine as a ligand to synthesize novel transition metal complexes. Evidence from an analogous ligand demonstrates that complexation with Cu(II) yields a binuclear complex with enhanced cytotoxicity against MCF7 breast cancer cells [2]. This application scenario is ideal for bioinorganic chemistry groups aiming to discover new metal-based anticancer agents with unique mechanisms of action.

Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

Employ this compound as a specific intermediate or comparator in SAR campaigns focused on pyrazole-based kinase inhibitors. The structural features—a 1-methylpyrazole core and an N-furan-2-ylmethyl substituent—are known to be critical for achieving a specific inactive kinase conformation in the NEK2 target family [2]. Researchers can systematically modify these groups to explore the chemical space around this validated pharmacophore, thereby generating new intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.